Gelsevirine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

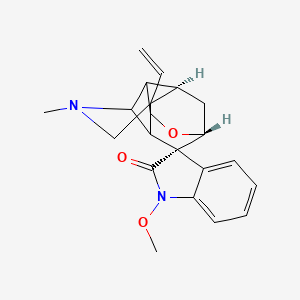

C21H24N2O3 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(1R,7S,8R)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one |

InChI |

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12?,14-,16-,17?,18?,20?,21+/m1/s1 |

InChI Key |

SSSCMFCWHWCCEH-VYKRIWGLSA-N |

Isomeric SMILES |

CN1CC2([C@@H]3C[C@@H]4[C@]5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |

Canonical SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |

Origin of Product |

United States |

Foundational & Exploratory

Gelsevirine: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine (B199093), a complex indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details its chemical identifiers, physicochemical properties, and experimental protocols for its isolation and analysis. Furthermore, it elucidates the key signaling pathways modulated by this compound, including its well-documented role as a STING inhibitor, its interaction with glycine (B1666218) receptors, and its influence on the JAK2-STAT3 pathway. This guide aims to serve as a foundational resource for future research and development of this compound-based therapeutics.

Chemical Structure and Identification

This compound is a structurally intricate oxindole (B195798) alkaloid. Its chemical identity is defined by the following identifiers:

| Identifier | Value | Citation |

| IUPAC Name | (1'R,5S,6S,7S,8S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one | [1] |

| SMILES String | CN1CC2([C@@H]3C[C@H]4[C@]5([C@H]2[C@H]1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C | [1] |

| InChI Key | SSSCMFCWHWCCEH-LGUFPRDESA-N | |

| Molecular Formula | C21H24N2O3 | [2] |

| Molecular Weight | 352.4 g/mol | [2] |

| CAS Number | 38990-03-3 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The available data is summarized below.

| Property | Value | Citation |

| Physical Description | Solid powder | [2] |

| Melting Point | Not available | |

| Boiling Point | 130-150°C (at 0.0001 Torr) | [3] |

| Solubility | Sparingly soluble in methanol (B129727) (1-10 mg/ml). Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [2] |

| pKa (Predicted) | 8.85 ± 0.40 | [3] |

| Octanol-Water Partition Coefficient (LogP) | Not available | |

| Stability | Stable for ≥ 4 years when stored at -20°C. |

Experimental Protocols

Isolation and Purification from Gelsemium elegans

This compound is naturally found in plants of the Gelsemium genus, particularly Gelsemium elegans. Effective isolation and purification are critical for obtaining high-purity material for research.

A successful method for the preparative separation of this compound from a crude extract of G. elegans utilizes pH-zone-refining CCC.

-

Two-Phase Solvent System: Methyl tert-butyl ether (MtBE)/acetonitrile/water (3:1.5:4, v/v/v).

-

Stationary Phase: The upper organic phase, to which triethylamine (B128534) (20 mM) is added as a retainer.

-

Mobile Phase: The lower aqueous phase, to which hydrochloric acid (10 mM) is added as an eluter.

-

Yield and Purity: From 1.5 g of crude extract, this method can yield 195 mg of this compound with a purity of 96.7% as determined by HPLC.

HSCCC provides an alternative one-step separation method.

-

Two-Phase Solvent System: Chloroform/methanol/0.1 mol/L hydrochloric acid (4:4:2, v/v/v).

-

Yield and Purity: From 300 mg of crude extract, 21.2 mg of this compound can be obtained with a purity of 98.6% as determined by HPLC.

Chemical Synthesis

The first total synthesis of (±)-gelsevirine has been accomplished, laying the groundwork for the synthesis of related Gelsemium alkaloids.[2] The key strategic element of this synthesis was a novel photo-induced thiyl-radical catalyzed (3+2) cycloaddition.[2] A detailed, step-by-step protocol for the total synthesis is not yet widely available in the public domain.

Analytical Methods

The identity and purity of isolated or synthesized this compound are confirmed using a combination of standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of this compound samples.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate and confirm the chemical structure.

Signaling Pathways and Biological Activities

This compound exerts its biological effects through the modulation of several key signaling pathways.

Inhibition of the STING Signaling Pathway

This compound is a potent and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway, which plays a crucial role in the innate immune response to cytosolic DNA.

The inhibitory mechanism involves two distinct actions:

-

Competitive Binding and Inhibition of Dimerization: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING. This binding locks STING in an inactive conformation and prevents its dimerization, a critical step for downstream signaling activation.

-

Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination of STING. This process, potentially mediated by the E3 ubiquitin ligase TRIM21, targets STING for proteasomal degradation, thereby reducing its availability to participate in the signaling cascade.

The inhibition of the STING pathway by this compound leads to the downregulation of downstream signaling components, including the phosphorylation of TBK1, IRF3, and p65, ultimately reducing the production of type I interferons and other pro-inflammatory cytokines. This anti-inflammatory effect has been demonstrated to be beneficial in models of sepsis and osteoarthritis.

Modulation of Glycine Receptors

This compound, along with other Gelsemium alkaloids like gelsemine (B155926) and koumine, has been shown to modulate the function of glycine receptors (GlyRs), which are inhibitory neurotransmitter-gated ion channels in the central nervous system. Specifically, this compound inhibits GlyRs composed of α1 subunits. This interaction with GlyRs may contribute to the anxiolytic and analgesic properties reported for some Gelsemium alkaloids.

Influence on the JAK2-STAT3 Signaling Pathway

Recent studies have indicated that this compound can exert anti-inflammatory effects in microglia by directly inhibiting the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Molecular docking studies suggest a potential inhibitory interaction of this compound with JAK2. By down-regulating the phosphorylation of JAK2 and subsequently STAT3, this compound can reduce the expression of inflammatory mediators in the brain, suggesting a neuroprotective role in conditions like ischemic stroke.

Conclusion

This compound is a promising natural product with a complex chemical structure and multifaceted biological activities. Its ability to potently and specifically inhibit the STING signaling pathway, modulate glycine receptors, and influence the JAK2-STAT3 pathway highlights its therapeutic potential, particularly in inflammatory and neurological disorders. This technical guide provides a consolidated resource of its chemical and physical properties, along with established experimental protocols, to facilitate further research and development. Future studies should focus on elucidating a detailed total synthesis route to ensure a sustainable supply for preclinical and clinical investigations, as well as further exploring its pharmacokinetic and toxicological profiles to fully assess its therapeutic window.

References

Gelsevirine's Mechanism of Action on the STING Pathway: A Technical Guide

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory and antiviral response.[1][2][3] While essential for host defense, aberrant or chronic STING activation is implicated in the pathogenesis of various autoimmune and autoinflammatory diseases.[3] This has positioned STING as a key therapeutic target for novel inhibitors. Gelsevirine (GS), a natural compound, has been identified as a potent, STING-specific inhibitor with a novel dual mechanism of action.[4] This document provides an in-depth technical overview of this compound's interaction with the STING pathway, detailing its molecular mechanisms, the experimental evidence supporting these findings, and the protocols used for their validation. This compound acts by directly competing with STING's natural ligand to lock it in an inactive state and by simultaneously promoting its proteasomal degradation, offering a two-pronged approach to suppress STING-mediated inflammation.

The cGAS-STING Signaling Pathway: A Primer

The canonical cGAS-STING pathway is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm.[1] Upon binding, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[2] This cyclic dinucleotide (CDN) then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER). Ligand binding induces a conformational change in STING, leading to its dimerization and translocation from the ER through the Golgi apparatus. During this transit, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2] Activated, phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of Type I interferons (IFNs). Concurrently, STING activation can also lead to the activation of the NF-κB transcription factor, which synergizes with IRF3 to induce the expression of a broad range of proinflammatory cytokines and chemokines.[5][6]

This compound's Dual-Inhibitory Mechanism of Action

This compound (GS) potently suppresses the STING pathway through two distinct, synergistic mechanisms: 1) competitive inhibition at the ligand-binding site, and 2) induction of STING protein degradation. This dual action ensures a comprehensive shutdown of the signaling cascade.

Mechanism 1: Competitive Binding and Conformational Locking

In silico docking analysis, surface plasmon resonance (SPR), and biotin (B1667282) pull-down assays have confirmed that this compound binds with high affinity directly to the cyclic dinucleotide (CDN)-binding pocket of the STING C-terminal domain. This binding is competitive, meaning this compound directly displaces the natural agonist 2'3'-cGAMP. By occupying this pocket, this compound locks the STING dimer in an inactive, open conformation. This prevents the critical conformational changes required for STING activation, including its dimerization and subsequent translocation. As a result, the recruitment and phosphorylation of downstream effectors TBK1, IRF3, and the NF-κB subunit p65 are all significantly attenuated.

Mechanism 2: Induction of K48-Linked Ubiquitination and Degradation

Beyond competitive inhibition, this compound actively promotes the degradation of the STING protein. Studies show that GS treatment specifically increases K48-linked ubiquitination of STING, a chain type that targets proteins for proteasomal degradation. This effect is mediated by the E3 ubiquitin ligase TRIM21. This compound treatment was found to upregulate the expression of TRIM21 and enhance its interaction with STING. By recruiting TRIM21, this compound flags the STING protein for destruction, effectively reducing the total cellular pool of STING available for activation.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified across multiple assays, demonstrating its potency in both biochemical and cellular contexts.

Table 1: this compound Binding Affinity and Cellular Potency

| Parameter | Description | Method | Finding/Value | Source |

|---|---|---|---|---|

| Binding Affinity (Kd) | Equilibrium dissociation constant for this compound binding to the human STING C-terminal domain (hSTING-CTD). | Surface Plasmon Resonance (Biacore) | High-affinity binding demonstrated. | Chen et al., 2023 |

| IC50 (Raw264.7 cells) | Concentration of this compound that causes 50% inhibition of 2'3'-cGAMP-induced Ifnb1 mRNA expression. | RT-qPCR | Dose-dependent inhibition observed. | Chen et al., 2023 |

| IC50 (THP-1 cells) | Concentration of this compound that causes 50% inhibition of 2'3'-cGAMP-induced IFNB1 mRNA expression. | RT-qPCR | Dose-dependent inhibition observed. | Chen et al., 2023 |

Note: Specific numerical Kd and IC50 values are derived from graphical data in the source publication and should be referenced directly for precise figures.

Key Experimental Protocols

The validation of this compound's mechanism of action relies on a series of biochemical and cell-based assays. The workflow begins with confirming direct binding and progresses to elucidating the functional consequences of this interaction in cellular systems.

Surface Plasmon Resonance (SPR) for Binding Analysis

-

Objective: To quantitatively measure the binding affinity (Kd) between this compound and the STING protein.

-

Methodology:

-

Recombinant purified human STING C-terminal domain (hSTING-CTD) is immobilized on a sensor chip surface.

-

A series of this compound concentrations are prepared in a suitable running buffer.

-

Each this compound solution is flowed over the sensor chip, allowing for association.

-

The running buffer is then flowed over the chip to measure dissociation.

-

The change in the refractive index at the surface, proportional to the mass of bound this compound, is measured in real-time as a response unit (RU).

-

The resulting sensorgrams (association and dissociation curves) are fitted to a steady-state 1:1 binding model to calculate the equilibrium dissociation constant (Kd).

-

Biotin Pull-Down Assay

-

Objective: To demonstrate that this compound competitively binds to STING and can displace its natural ligand.

-

Methodology:

-

This compound is chemically synthesized with a biotin tag (biotin-GS).

-

HEK293T cells are transfected with a plasmid expressing HA-tagged STING. After 24 hours, cell lysates are prepared.[4]

-

The cell lysate is incubated with biotin-GS. In parallel, competitive binding experiments are set up by pre-incubating the lysate with a 10-fold molar excess of unlabeled this compound or 2'3'-cGAMP before adding biotin-GS.[4]

-

Streptavidin-conjugated magnetic beads are added to the lysates to capture the biotin-GS and any bound proteins.

-

The beads are washed to remove non-specific binders.

-

The captured proteins are eluted and analyzed by Western blot using an anti-HA antibody to detect STING. A reduced STING signal in the presence of excess unlabeled GS or cGAMP confirms competitive binding.[4]

-

STING Dimerization Assay

-

Objective: To assess the effect of this compound on STING agonist-induced dimerization.

-

Methodology:

-

Raw264.7 macrophage cells are pretreated with this compound (e.g., 10 µM) or a vehicle control for 6 hours.

-

Cells are then stimulated with 2'3'-cGAMP (e.g., 5 µg/ml) for 1-2 hours to induce dimerization.

-

Cells are lysed in a buffer containing a native loading dye (without SDS or reducing agents) to preserve protein complexes.

-

The lysates are resolved using Native-PAGE (Polyacrylamide Gel Electrophoresis), which separates proteins based on their size and native charge.

-

Following electrophoresis, proteins are transferred to a membrane and analyzed by Western blot using an anti-STING antibody. STING monomers and dimers will appear as distinct bands, allowing for a comparison of the dimer-to-monomer ratio between treatment groups.

-

Immunoprecipitation for Ubiquitination Analysis

-

Objective: To determine the effect of this compound on the ubiquitination status of STING.

-

Methodology:

-

HEK293T cells are co-transfected with plasmids expressing HA-tagged STING and Flag-tagged ubiquitin (or specific K48-only ubiquitin mutants).

-

After 24 hours, cells are treated with this compound (e.g., 10 µM) or vehicle for 2-6 hours. A proteasome inhibitor (e.g., MG132) is often added to allow ubiquitinated proteins to accumulate.

-

Cells are lysed under denaturing conditions to disrupt protein-protein interactions.

-

The lysate is then diluted, and STING-HA is immunoprecipitated using an anti-HA antibody conjugated to beads.

-

The immunoprecipitated complexes are washed thoroughly.

-

The captured proteins are eluted and analyzed by Western blot using an anti-Flag antibody to detect the amount of ubiquitinated STING. An increase in the Flag signal in the GS-treated sample indicates enhanced ubiquitination.[4]

-

Therapeutic Implications

The dual-action mechanism of this compound makes it a promising therapeutic candidate for diseases driven by STING hyperactivation. In a murine model of sepsis induced by cecal ligation and puncture (CLP), post-operative administration of this compound significantly improved survival rates and mitigated acute organ damage, including in the lungs, liver, and kidneys. This compound treatment dose-dependently reduced the expression of STING and the phosphorylation of TBK1 and p65 in the lungs of septic mice. These findings highlight its potential for treating severe inflammatory conditions such as sepsis, and potentially STING-associated autoimmune diseases like STING-associated vasculopathy with onset in infancy (SAVI).[7][8]

Conclusion

This compound represents a novel class of STING inhibitor characterized by a unique, dual mechanism of action. By competitively binding to the CDN pocket, it directly blocks STING activation, while its ability to promote TRIM21-mediated K48-linked ubiquitination ensures the subsequent degradation of the STING protein. This two-pronged approach provides a robust and efficient method for shutting down aberrant STING signaling. The preclinical efficacy demonstrated in models of severe inflammation underscores the therapeutic potential of this compound and provides a strong rationale for its further development as a treatment for STING-driven pathologies.

References

- 1. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]

- 2. Regulation of cGAS and STING signaling during inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Updated roles of cGAS-STING signaling in autoimmune diseases [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mednexus.org [mednexus.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, a monoterpenoid indole (B1671886) alkaloid extracted from the flowering plant Gelsemium elegans, has garnered significant attention in the scientific community for its diverse pharmacological activities. Traditionally used in Chinese medicine, recent research has begun to elucidate the molecular mechanisms underpinning its therapeutic potential. This technical guide provides an in-depth overview of the primary pharmacological effects of this compound, with a focus on its inhibitory actions on the STING and JAK2-STAT3 signaling pathways, as well as its antagonistic effects on glycine (B1666218) receptors. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular interactions.

Core Pharmacological Effects of this compound

This compound exerts its biological effects through modulation of multiple key signaling pathways implicated in inflammation, immune response, and neurotransmission. The primary pharmacological targets identified to date are:

-

Stimulator of Interferon Genes (STING) Pathway: this compound is a potent inhibitor of the STING pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers inflammatory responses.

-

Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: this compound has been shown to suppress the JAK2-STAT3 signaling cascade, a key pathway in cytokine signaling and cellular inflammation.

-

Glycine Receptors (GlyRs): this compound acts as an antagonist of glycine receptors, ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system.

The following sections will delve into the specifics of each of these pharmacological effects, presenting the available quantitative data, detailed experimental methodologies, and visual diagrams of the involved pathways and workflows.

Inhibition of the STING Signaling Pathway

This compound has been identified as a novel and specific inhibitor of the STING protein, thereby mitigating STING-related inflammation. Its mechanism of action involves direct binding to STING, preventing its activation and downstream signaling.

Quantitative Data: STING Pathway Inhibition

The inhibitory potency of this compound on the STING pathway has been quantified through various in vitro assays.

| Parameter | Value | Cell Line / System | Description | Reference |

| Kd | 27.6 μM | Human STING protein | Binding affinity of this compound to STING, determined by Surface Plasmon Resonance (SPR). | [1] |

| IC50 | 0.766 μM | THP-1 (human monocytic cell line) | Inhibition of 2'3'-cGAMP-induced IFNB1 mRNA expression. | [1] |

| IC50 | 5.365 μM | Raw264.7 (murine macrophage cell line) | Inhibition of 2'3'-cGAMP-induced Ifnb1 mRNA expression. | [1] |

Signaling Pathway Diagram: this compound Inhibition of STING

Caption: this compound's multifaceted inhibition of the STING signaling pathway.

Experimental Protocols: STING Pathway

-

Objective: To determine the binding affinity (Kd) of this compound to the STING protein.

-

Methodology:

-

A Biacore T200 instrument with a CM5 sensor chip is used.

-

The human STING protein (hSTING-CTD) is covalently coupled to the sensor chip.

-

Different concentrations of this compound (e.g., 0 to 64 μM) are flowed over the chip surface.

-

The experiment is conducted in a PBS buffer system containing 5% DMSO at a flow rate of 30 μl/min.

-

Binding kinetics are analyzed using a steady-state 1:1 binding model to calculate the Kd value.[1]

-

-

Objective: To confirm the direct binding of this compound to the STING protein.

-

Methodology:

-

Biotinylated this compound is synthesized.

-

HEK293T cells are transfected with plasmids expressing HA-tagged STING.

-

Cell lysates containing HA-STING are incubated with biotinylated this compound.

-

For competition assays, a 10-fold excess of non-biotinylated this compound or 2'3'-cGAMP is added.

-

Streptavidin-conjugated beads are used to pull down the biotinylated this compound and any bound proteins.

-

The pulled-down proteins are analyzed by western blot using an anti-HA antibody to detect STING.[1]

-

-

Objective: To assess the effect of this compound on STING dimerization.

-

Methodology:

-

Raw264.7 cells are pretreated with this compound (e.g., 10 μM) for 6 hours.

-

Cells are then stimulated with 2'3'-cGAMP (e.g., 5 μg/ml) for 1-2 hours to induce STING dimerization.

-

Cell lysates are collected and subjected to non-reducing SDS-PAGE to preserve protein dimers.

-

Western blot analysis is performed using an anti-STING antibody to visualize STING monomers and dimers.[1]

-

-

Objective: To investigate the effect of this compound on the ubiquitination of STING.

-

Methodology:

-

HEK293T cells are co-transfected with plasmids expressing HA-tagged STING and Flag-tagged ubiquitin (or specific K48-linked ubiquitin).

-

After 24 hours, cells are treated with this compound (e.g., 10 μM) for 2 hours.

-

Immunoprecipitation is performed on cell lysates using an anti-HA antibody to pull down STING.

-

The immunoprecipitated proteins are then analyzed by western blot using an anti-Flag antibody to detect ubiquitinated STING.[2]

-

-

Objective: To measure the effect of this compound on the phosphorylation of TBK1, IRF3, and p65.

-

Methodology:

-

Raw264.7 cells are pretreated with this compound (e.g., 10 μM) for 6 hours.

-

Cells are stimulated with 2'3'-cGAMP (e.g., 5 μg/ml) for 3 hours.

-

Whole-cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated TBK1 (p-TBK1), phosphorylated IRF3 (p-IRF3), and phosphorylated p65 (p-p65), as well as total protein antibodies for normalization.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescence detection system are used for visualization.[1]

-

-

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of sepsis.

-

Methodology:

-

Sepsis is induced in C57BL/6J mice by cecal ligation and puncture (CLP).

-

This compound (e.g., 10 or 20 mg/kg) is administered intraperitoneally 5 hours after CLP surgery.

-

Survival rates are monitored over a defined period.

-

At a specified time point (e.g., 15 hours post-CLP), mice are sacrificed, and blood, bronchoalveolar lavage fluid (BALF), and lung tissues are collected.

-

Tissues are analyzed for markers of organ damage (e.g., H&E staining, wet-to-dry ratio) and inflammation (e.g., cytokine levels in serum and BALF, western blot for STING pathway proteins in lung tissue).[1][3]

-

Inhibition of the JAK2-STAT3 Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the JAK2-STAT3 signaling pathway, which is crucial for mediating the cellular response to a wide range of cytokines and growth factors.[4] This inhibition contributes to the downregulation of neuroinflammation.[1][4]

Quantitative Data: JAK2-STAT3 Pathway Inhibition

Currently, specific quantitative data such as IC50 or Ki values for the direct inhibition of JAK2 kinase activity by this compound are not extensively reported in the public literature. However, studies have demonstrated a dose-dependent reduction in STAT3 phosphorylation.[4] Further research is required to fully quantify this inhibitory effect.

Signaling Pathway Diagram: this compound Inhibition of JAK2-STAT3

Caption: this compound's inhibitory effect on the JAK2-STAT3 signaling cascade.

Experimental Protocols: JAK2-STAT3 Pathway

-

Objective: To determine the direct inhibitory effect of this compound on JAK2 kinase activity.

-

Methodology:

-

A fluorescence-based or luminescence-based kinase assay kit is used.

-

The reaction mixture includes recombinant JAK2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

This compound is added at various concentrations to determine a dose-response curve.

-

The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 45-60 minutes).

-

A detection reagent (e.g., ADP-Glo™) is added to quantify the amount of ADP produced, which is proportional to the kinase activity.

-

The signal (luminescence or fluorescence) is measured using a plate reader.

-

IC50 values are calculated from the dose-response curve.

-

-

Objective: To assess the effect of this compound on the phosphorylation of STAT3 in a cellular context.

-

Methodology:

-

Cells (e.g., microglia or other relevant cell types) are treated with various concentrations of this compound for a specified duration.

-

Cells are then stimulated with a cytokine (e.g., IL-6) to induce JAK2-STAT3 signaling.

-

Whole-cell lysates are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against phosphorylated STAT3 (p-STAT3, typically at Tyr705) and total STAT3.

-

The signal is detected using HRP-conjugated secondary antibodies and chemiluminescence.

-

The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.[5]

-

Antagonism of Glycine Receptors

This compound has been shown to inhibit the function of glycine receptors (GlyRs), which are ligand-gated chloride channels crucial for inhibitory neurotransmission in the central nervous system.

Quantitative Data: Glycine Receptor Antagonism

| Parameter | Value | Receptor Subtype | Method | Reference |

| IC50 | 40.6 ± 8.2 μM | α1 GlyR | Electrophysiology (inhibition of glycine-evoked currents) | [6] |

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

Caption: Workflow for assessing this compound's antagonism of glycine receptors.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the inhibitory effect of this compound on glycine-evoked currents in cells expressing glycine receptors.

-

Methodology:

-

HEK293 cells are transfected with cDNAs encoding the desired glycine receptor subunits (e.g., α1).

-

Glycine-evoked currents are recorded in the whole-cell voltage-clamp configuration at a holding potential of -60 mV.

-

The external solution contains standard physiological saline. The internal pipette solution contains a high chloride concentration (e.g., 145 mM CsCl).

-

A baseline current is established by applying a concentration of glycine that elicits a submaximal response (e.g., EC20).

-

This compound is then co-applied with glycine at increasing concentrations.

-

The inhibition of the glycine-evoked current is measured at each this compound concentration.

-

A dose-response curve is constructed, and the IC50 value is determined by fitting the data to a sigmoidal function.

-

Conclusion

This compound is a promising natural product with a multi-target pharmacological profile. Its potent inhibition of the pro-inflammatory STING and JAK2-STAT3 pathways, coupled with its antagonistic activity at inhibitory glycine receptors, highlights its potential for the development of novel therapeutics for a range of conditions, including inflammatory diseases, sepsis, and neurological disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the pharmacological effects of this compound and explore its therapeutic applications. Future studies should focus on elucidating the precise binding kinetics of this compound with JAK2, its selectivity for different glycine receptor subtypes, and its efficacy and safety in a broader range of preclinical disease models.

References

- 1. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STAT3 Protein Up-regulates Gα-interacting Vesicle-associated Protein (GIV)/Girdin Expression, and GIV Enhances STAT3 Activation in a Positive Feedback Loop during Wound Healing and Tumor Invasion/Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 Regulates the Type I IFN-Mediated Antiviral Response by Interfering with the Nuclear Entry of STAT1 [mdpi.com]

- 4. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Gelsevirine: A Novel Modulator of Innate Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gelsevirine, an alkaloid derived from the plant Gelsemium elegans, has emerged as a potent modulator of the innate immune system. Exhibiting significant anti-inflammatory and immunomodulatory properties, this compound presents a promising therapeutic candidate for a range of inflammatory and autoimmune conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's role in innate immunity, with a focus on its mechanisms of action, effects on key signaling pathways, and a summary of preclinical data. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this area.

Introduction

The innate immune system constitutes the first line of defense against pathogens and cellular damage. Its activation is tightly regulated to ensure an effective response while preventing excessive inflammation that can lead to tissue damage and chronic disease. Key signaling pathways, such as those mediated by the stimulator of interferon genes (STING) and Janus kinase/signal transducer and activator of transcription (JAK/STAT), are central to the innate immune response. Dysregulation of these pathways is implicated in numerous inflammatory disorders.

This compound (GS) is an oxindole (B195798) alkaloid that has demonstrated significant therapeutic potential in preclinical models of sepsis, ischemic stroke, and osteoarthritis.[1][2][3] Its primary mechanism of action involves the targeted inhibition of critical signaling nodes within the innate immune system, thereby attenuating pro-inflammatory cytokine production and cellular responses.

Mechanism of Action: Dual Inhibition of STING and JAK/STAT Pathways

This compound exerts its immunomodulatory effects through the direct inhibition of two key signaling pathways in innate immunity: the STING and JAK/STAT pathways.

Inhibition of the STING Signaling Pathway

The cGAS-STING pathway is a critical sensor of cytosolic DNA, which can originate from pathogens or damaged host cells. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This compound has been identified as a novel, specific inhibitor of STING.[2]

The mechanism of STING inhibition by this compound involves two distinct actions:

-

Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing the binding of the natural ligand 2'3'-cGAMP. This locks STING in an inactive conformation and inhibits its dimerization and subsequent activation.[2][4]

-

Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination and proteasomal degradation of STING.[2][3] This is likely mediated by the E3 ubiquitin ligase TRIM21, which is upregulated and recruited to STING in the presence of this compound.[2]

By targeting STING, this compound effectively blocks the downstream phosphorylation of TBK1, IRF3, and the p65 subunit of NF-κB, leading to a significant reduction in the expression of type I IFNs and other pro-inflammatory cytokines.[1][2]

Inhibition of the JAK2-STAT3 Signaling Pathway

The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity and inflammation. In the context of neuroinflammation, particularly in microglia, the JAK2-STAT3 pathway is a key driver of pro-inflammatory responses. This compound has been shown to directly inhibit this pathway.[5]

The inhibitory mechanism of this compound on the JAK2-STAT3 pathway is characterized by:

-

Direct Binding to JAK2: Molecular docking and thermal shift assays have demonstrated that this compound directly binds to JAK2.[5][6]

-

Inhibition of Kinase Activity: This binding inhibits the kinase activity of JAK2, thereby preventing the phosphorylation and activation of its downstream target, STAT3.[5]

Inhibition of STAT3 phosphorylation prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes in microglia. This contributes significantly to the neuroprotective and anti-inflammatory effects of this compound observed in models of ischemic stroke.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line | Stimulus | This compound IC₅₀ | Reference |

| Ifnb1 mRNA Expression | Raw264.7 (murine macrophages) | 2'3'-cGAMP (5 µg/mL) | 5.365 µM | [1][2] |

| IFNB1 mRNA Expression | THP-1 (human monocytes) | 2'3'-cGAMP (5 µg/mL) | 0.766 µM | [1][2] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Sepsis (CLP)

| Parameter | Treatment Group | Result | Reference |

| Survival Rate | CLP + Vehicle | ~20% | [1] |

| CLP + this compound (10 mg/kg) | ~50% | [1] | |

| CLP + this compound (20 mg/kg) | ~70% | [1] | |

| Serum IL-6 | CLP + this compound (10 or 20 mg/kg) | Dose-dependent reduction | [1] |

| Serum TNF-α | CLP + this compound (10 or 20 mg/kg) | Dose-dependent reduction | [1] |

| BUN | CLP + this compound (10 or 20 mg/kg) | Dose-dependent reduction | [1] |

| Creatinine | CLP + this compound (10 or 20 mg/kg) | Dose-dependent reduction | [1] |

| AST | CLP + this compound (10 or 20 mg/kg) | Dose-dependent reduction | [1] |

| ALT | CLP + this compound (10 or 20 mg/kg) | Dose-dependent reduction | [1] |

CLP: Cecal Ligation and Puncture; BUN: Blood Urea Nitrogen; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase.

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke (tMCAO)

| Parameter | Treatment Group | Result | Reference |

| Infarct Volume | tMCAO + Vehicle | - | [5] |

| tMCAO + this compound (10 mg/kg) | Significant reduction | [5] | |

| Bederson Score | tMCAO + this compound (10 mg/kg) | Significant improvement | [5] |

| Neurological Function | tMCAO + this compound (10 mg/kg) | Significant improvement | [5] |

| Neuronal Apoptosis | tMCAO + this compound (10 mg/kg) | Significant reduction | [5] |

| Microglia Activation | tMCAO + this compound (10 mg/kg) | Significant reduction | [5] |

tMCAO: transient Middle Cerebral Artery Occlusion.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

In Vitro Cell-Based Assays

-

Cell Lines:

-

Raw264.7 (murine macrophage cell line)

-

THP-1 (human monocytic cell line)

-

BV2 (murine microglial cell line)

-

Primary murine neurons and astrocytes

-

-

Cell Culture and Stimulation:

-

Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Inflammatory responses are induced by treating cells with agonists such as:

-

Lipopolysaccharide (LPS; 100 ng/mL)

-

2'3'-cGAMP (5 µg/mL)

-

IFN stimulatory DNA (ISD; 2 µg/mL)

-

Poly(dA:dT) (5 µg/mL)

-

Oxygen-glucose deprivation (OGD)-conditioned medium from neurons to mimic ischemic conditions.

-

-

This compound is typically added as a pretreatment for a specified duration (e.g., 6 hours) before stimulation.[1]

-

-

Analysis of Gene Expression (RT-PCR):

-

Total RNA is extracted from cells using a suitable reagent (e.g., TRIzol).

-

cDNA is synthesized using a reverse transcription kit.

-

Quantitative real-time PCR is performed using SYBR Green master mix and gene-specific primers for target genes (e.g., Ifnb1, Il6, Tnf) and a housekeeping gene for normalization (e.g., Gapdh).

-

-

Western Blot Analysis:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., STING, p-TBK1, p-IRF3, p-p65, JAK2, p-STAT3) and a loading control (e.g., β-actin or GAPDH).

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Cytokine Measurement (ELISA):

-

Cell culture supernatants are collected.

-

Concentrations of cytokines (e.g., IL-6, TNF-α) are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Cell Viability Assay (CCK8):

-

Cells are seeded in 96-well plates and treated with various concentrations of this compound.

-

CCK8 solution is added to each well, and the absorbance is measured at 450 nm to determine cell viability.

-

In Vivo Animal Models

-

Animals:

-

Male C57BL/6 mice (8-10 weeks old) are commonly used.

-

-

Sepsis Model (Cecal Ligation and Puncture - CLP):

-

Mice are anesthetized, and a midline laparotomy is performed.

-

The cecum is ligated and punctured with a needle to induce sepsis.

-

This compound (10 or 20 mg/kg) or vehicle is administered intraperitoneally at a specified time point (e.g., 5 hours post-CLP).[1]

-

Survival is monitored, and at specific time points, blood and tissues are collected for analysis of inflammatory markers and organ damage.

-

-

Ischemic Stroke Model (transient Middle Cerebral Artery Occlusion - tMCAO):

-

Anesthesia is induced, and the middle cerebral artery is occluded with a filament for a defined period (e.g., 1 hour) followed by reperfusion.

-

This compound (10 mg/kg) or vehicle is administered intraperitoneally at a specified time (e.g., 1 hour before tMCAO).[5]

-

Neurological deficits are assessed using scoring systems (e.g., Bederson score).

-

At 24 or 48 hours post-tMCAO, brains are harvested for infarct volume measurement (TTC staining) and immunohistochemical analysis.

-

Signaling Pathway and Experimental Workflow Diagrams

This compound's Inhibition of the STING Signaling Pathway

Caption: this compound inhibits STING signaling by competitive binding and promoting degradation.

This compound's Inhibition of the JAK2-STAT3 Signaling Pathway

Caption: this compound directly inhibits JAK2 kinase activity, blocking STAT3 signaling.

Experimental Workflow for In Vivo Sepsis Model

Caption: Workflow for evaluating this compound's efficacy in a mouse model of sepsis.

Conclusion and Future Perspectives

This compound has been robustly demonstrated to be a potent inhibitor of the STING and JAK2-STAT3 signaling pathways, two critical axes of the innate immune response. Its ability to dually target these pathways underscores its significant potential as a therapeutic agent for a variety of inflammatory conditions. The preclinical data in models of sepsis and ischemic stroke are particularly compelling, showing not only a reduction in inflammatory markers but also improved functional outcomes.

Future research should focus on several key areas:

-

Pharmacokinetics and Pharmacodynamics: A thorough characterization of the ADME (absorption, distribution, metabolism, and excretion) properties of this compound is essential for its clinical translation.

-

Safety and Toxicology: Comprehensive toxicology studies are required to establish a safe therapeutic window for this compound.

-

Efficacy in Other Inflammatory Models: The therapeutic potential of this compound should be explored in other models of inflammatory and autoimmune diseases, such as rheumatoid arthritis, inflammatory bowel disease, and lupus.

-

Clinical Trials: Based on promising preclinical data and a favorable safety profile, well-designed clinical trials will be the ultimate step to validate the therapeutic efficacy of this compound in human diseases.

References

- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]

- 3. This compound improves age-related and surgically induced osteoarthritis in mice by reducing STING availability and local inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Gelsevirine: A Technical Review of its Emerging Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine, a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, is emerging as a compound of significant interest in pharmacological research. Initially recognized for its anxiolytic, analgesic, and anti-inflammatory properties, recent studies have elucidated its potent and specific mechanism of action as an inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2] This technical guide provides a comprehensive review of the current state of this compound research, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways to support further investigation and drug development efforts. While this compound shows promise, particularly in the context of inflammatory diseases and sepsis, it is crucial to note that comprehensive in vivo pharmacokinetic and acute toxicity data are not yet publicly available.

Pharmacological Profile

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and neuromodulatory effects.

Anti-inflammatory and Immunomodulatory Effects

The primary mechanism underlying this compound's anti-inflammatory effects is its inhibition of the STING pathway.[1][3] STING is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3] By inhibiting STING, this compound effectively dampens this inflammatory response.

In a murine model of sepsis induced by cecal ligation and puncture (CLP), administration of this compound at doses of 10 mg/kg and 20 mg/kg significantly improved survival rates and reduced lung injury.[1] It also decreased the serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[1]

Neuromodulatory Effects

This compound, along with other Gelsemium alkaloids, has been reported to possess anxiolytic and analgesic properties.[2] While the exact mechanisms for these effects are still under investigation, they are thought to involve the modulation of glycine (B1666218) receptors (GlyRs) and GABAA receptors in the central nervous system.

Mechanism of Action: STING Inhibition

This compound has been identified as a specific inhibitor of STING.[1] Its mechanism of action involves a dual approach:

-

Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing the binding of its natural ligand, cyclic GMP-AMP (cGAMP). This locks STING in an inactive conformation.[1][3]

-

Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination of STING, leading to its proteasomal degradation. This process is thought to be mediated by the E3 ubiquitin ligase TRIM21.[1]

By inhibiting STING activation, this compound effectively blocks the downstream signaling cascade involving the phosphorylation of TBK1 and IRF3, and the activation of NF-κB, thereby reducing the expression of type I interferons and other inflammatory cytokines.[1]

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (STING-dependent Ifnb expression) | Raw264.7 (murine macrophage) | 5.365 µM | [1] |

| THP-1 (human monocytic) | 0.766 µM | [1] | |

| Kd (binding to STING) | - | 27.6 µM | [1] |

Table 1: In Vitro STING Inhibition Data for this compound

| Animal Model | Condition | Dose | Outcome | Reference |

| Mouse | Sepsis (CLP model) | 10 mg/kg | Improved survival, reduced lung injury, decreased serum IL-6 and TNF-α | [1] |

| Mouse | Sepsis (CLP model) | 20 mg/kg | Improved survival, reduced lung injury, decreased serum IL-6 and TNF-α | [1] |

| Mouse | Ischemic Stroke (MCAO model) | 10 mg/kg | Reduced infarct volume, improved neurological function | [4] |

Table 2: In Vivo Dose-Response Data for this compound

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vivo Sepsis Model (Cecal Ligation and Puncture)

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Procedure:

-

Anesthetize mice with isoflurane.

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum below the ileocecal valve.

-

Puncture the cecum twice with a 22-gauge needle.

-

Gently squeeze the cecum to extrude a small amount of feces.

-

Return the cecum to the peritoneal cavity and close the incision.

-

-

This compound Administration: Administer this compound (10 or 20 mg/kg) intraperitoneally at a specified time point (e.g., 1 hour before or 5 hours after CLP).[1]

-

Outcome Measures: Monitor survival rates. At specified time points post-CLP, collect blood and tissues for analysis of cytokine levels (ELISA), organ injury markers, and histological examination.[1]

STING Inhibition Assay (RT-qPCR)

-

Cell Lines: Raw264.7 or THP-1 cells.

-

Procedure:

-

Seed cells in a 24-well plate.

-

Pre-treat cells with varying concentrations of this compound for 6 hours.

-

Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP, ISD, or poly(dA:dT)) for 3 hours.

-

Isolate total RNA from the cells.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the mRNA expression of target genes (e.g., Ifnb1, Cxcl10, Il6) using real-time quantitative PCR (RT-qPCR) with gene-specific primers.

-

Normalize the expression of target genes to a housekeeping gene (e.g., Actb).

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.[1]

-

Western Blot for STING Pathway Activation

-

Cell Line: Raw264.7 cells.

-

Procedure:

-

Pre-treat cells with this compound (e.g., 10 µM) for 6 hours.

-

Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for a specified time (e.g., 3 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of STING, TBK1, IRF3, and p65.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows associated with this compound research.

Caption: this compound's dual mechanism of STING inhibition.

References

- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Gelsevirine's Impact on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of gelsevirine (B199093), an alkaloid compound, on cytokine production. This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the innate immune response. This document summarizes the quantitative data on its inhibitory effects, details the experimental methodologies used in key studies, and visualizes the underlying molecular mechanisms.

Executive Summary

This compound has emerged as a potent inhibitor of pro-inflammatory cytokine production. Its mechanism of action primarily involves the targeting of the STING (Stimulator of Interferon Genes) and JAK2-STAT3 signaling pathways. By interfering with these cascades, this compound effectively reduces the expression and secretion of a range of cytokines, including TNF-α, IL-6, and IL-1β, which are key mediators of inflammation. This guide presents the consolidated findings from multiple studies, offering a comprehensive resource for understanding the therapeutic potential of this compound in inflammatory and autoimmune diseases.

Quantitative Effects of this compound on Cytokine Production

The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings on its inhibitory effects on cytokine production.

Table 2.1: In Vitro Inhibition of Cytokine mRNA Expression by this compound

| Cell Line | Stimulant | This compound Concentration | Target Cytokine | Inhibition Effect | Reference |

| Raw264.7 | 2'3'-cGAMP (5 µg/ml) | 10 µM | Cxcl10 | Significant Inhibition of mRNA expression | [1] |

| Raw264.7 | ISD (2 µg/ml) | 10 µM | Cxcl10 | Significant Inhibition of mRNA expression | [1] |

| Raw264.7 | Poly(dA:dT) (5 µg/ml) | 10 µM | Cxcl10 | Significant Inhibition of mRNA expression | [1] |

| Raw264.7 | 2'3'-cGAMP (5 µg/ml) | 10 µM | Il6 | Significant Inhibition of mRNA expression | [1] |

| Raw264.7 | ISD (2 µg/ml) | 10 µM | Il6 | Significant Inhibition of mRNA expression | [1] |

| Raw264.7 | Poly(dA:dT) (5 µg/ml) | 10 µM | Il6 | Significant Inhibition of mRNA expression | [1] |

| THP-1 | 2'3'-cGAMP (5 µg/ml) | 10 µM | Cxcl10 | Significant Inhibition of mRNA expression | [1] |

| THP-1 | ISD (2 µg/ml) | 10 µM | Cxcl10 | Significant Inhibition of mRNA expression | [1] |

| THP-1 | Poly(dA:dT) (5 µg/ml) | 10 µM | Cxcl10 | Significant Inhibition of mRNA expression | [1] |

| THP-1 | 2'3'-cGAMP (5 µg/ml) | 10 µM | Il6 | Significant Inhibition of mRNA expression | [1] |

| THP-1 | ISD (2 µg/ml) | 10 µM | Il6 | Significant Inhibition of mRNA expression | [1] |

| THP-1 | Poly(dA:dT) (5 µg/ml) | 10 µM | Il6 | Significant Inhibition of mRNA expression | [1] |

| BV2 | LPS | Not Specified | Inflammatory Factors | Decreased Levels | [2] |

| BV2 | OGD neuron-conditioned medium | Not Specified | Inflammatory Factors | Decreased Levels | [2] |

| Chondrocytes | IL-1β | Not Specified | IFNβ | Reduced Expression | [3] |

| Chondrocytes | IL-1β | Not Specified | TNFɑ | Reduced Expression | [3] |

| Chondrocytes | IL-1β | Not Specified | Il6 | Reduced Expression | [3] |

Table 2.2: In Vivo Inhibition of Cytokine Production by this compound

| Animal Model | Condition | This compound Dosage | Tissue/Fluid | Target Cytokine/Marker | Effect | Reference |

| Mice | CLP-induced sepsis | 10, 20 mg/kg | Lung | Phosphorylation of TBK1 and p65 | Reduced Protein Levels | [1] |

| Mice | MCAO stroke model | Not Specified | Brain | Inflammatory Factors | Downregulation | [2] |

| Mice | Sepsis-associated encephalopathy | Not Specified | Hippocampus | Inflammatory Factors | Decreased Levels | [4] |

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the effect of this compound on cytokine production.

In Vitro Inhibition of Cytokine mRNA Expression in Macrophages

-

Cell Culture: Murine macrophage cell line Raw264.7 and human monocytic cell line THP-1 were used.

-

Treatment: Cells were pretreated with this compound (10 µM) for 6 hours.

-

Stimulation: Following pretreatment, cells were stimulated for 3 hours with one of the following STING agonists:

-

2'3'-cGAMP (5 µg/ml)

-

IFN stimulatory DNA (ISD) (2 µg/ml)

-

Poly(dA:dT) (5 µg/ml)

-

-

Measurement: The mRNA expression of cytokines, specifically Cxcl10 and Il6, was measured by reverse transcription-polymerase chain reaction (RT-PCR).[1][5]

In Vitro Anti-inflammatory Effect in Microglia

-

Cell Culture: Primary neurons, astrocytes, and BV2 microglial cells were cultured.

-

Stimulation: BV2 cells were stimulated with either lipopolysaccharide (LPS) or conditioned medium from neurons subjected to oxygen-glucose deprivation (OGD).

-

Treatment: this compound was administered to the stimulated BV2 cells.

-

Measurement: The levels of inflammatory factors were assessed to determine the anti-inflammatory effect of this compound.[2]

In Vitro Studies in Chondrocytes

-

Cell Culture: Cultured chondrocytes were used to model osteoarthritis-related inflammation.

-

Stimulation: Inflammation was induced by treating the chondrocytes with Interleukin-1β (IL-1β).

-

Treatment: this compound was added to the IL-1β-stimulated chondrocytes.

-

Measurement: The expression of inflammatory and degenerative markers including MMP3, MMP9, MMP13, IFNβ, TNFɑ, and Il6 was measured.[3]

In Vivo Murine Sepsis Model

-

Animal Model: Male C57BL/6J mice were used.

-

Procedure: Sepsis was induced by cecal ligation and puncture (CLP).

-

Treatment: this compound (10 and 20 mg/kg) was administered 5 hours after the CLP surgery.

-

Sample Collection: 15 hours after CLP surgery, mice were sacrificed, and lung tissues were harvested.

-

Measurement: The protein levels of STING, and the phosphorylation of TBK1 and p65 were determined by Western blot.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating specific signaling pathways. The primary mechanisms identified are the inhibition of the STING pathway and the JAK2-STAT3 pathway.

Inhibition of the STING Signaling Pathway

This compound has been identified as a potent inhibitor of the STING pathway, which is crucial for the production of type I interferons and other proinflammatory cytokines in response to cytosolic DNA.[1][6]

-

Mechanism of Inhibition:

-

Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing the binding of its natural ligand, cGAMP.[1][6] This locks STING in an inactive conformation.[1]

-

Inhibition of Activation: By binding to STING, this compound inhibits its dimerization and subsequent activation.[1][6]

-

Promotion of Degradation: this compound promotes the K48-linked ubiquitination and degradation of STING, likely through the recruitment of the E3 ligase TRIM21.[1][3][6]

-

The following diagram illustrates the inhibitory effect of this compound on the STING signaling pathway.

References

- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound improves age-related and surgically induced osteoarthritis in mice by reducing STING availability and local inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]

- 6. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Gelsevirine's Molecular Landscape Beyond STING: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, a principal alkaloid from the Gelsemium genus, has garnered significant attention for its potent inhibitory effects on the STATOR of interferon genes (STING) pathway, positioning it as a promising candidate for treating inflammatory diseases. However, a comprehensive understanding of its pharmacological profile requires exploration of its molecular interactions beyond this primary target. This technical guide provides an in-depth analysis of the known molecular targets of this compound outside of the STING signaling cascade, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Glycine (B1666218) Receptors: A Key Non-STING Target

Emerging research has identified inhibitory glycine receptors (GlyRs) as a significant molecular target for this compound in the central nervous system. GlyRs are ligand-gated ion channels that mediate inhibitory neurotransmission, playing a crucial role in motor control, sensory processing, and pain perception. This compound has been shown to modulate the function of these receptors, suggesting a broader mechanism of action that extends to neuronal signaling.

Quantitative Analysis of this compound's Interaction with Glycine Receptors

The inhibitory effect of this compound on Glycine receptors has been quantified through electrophysiological studies. The following table summarizes the available data on the potency of this compound as a GlyR inhibitor.

| Target | Subunit Composition | Assay Type | Measured Parameter | Value (µM) | Reference |

| Glycine Receptor | α1 | Two-Electrode Voltage Clamp | IC₅₀ | 40.6 ± 8.2 | [1][2] |

Table 1: Quantitative Data for this compound Inhibition of Glycine Receptors. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the glycine-induced current in oocytes expressing α1 subunit-containing glycine receptors.[1][2]

Experimental Protocols

The characterization of this compound's effect on glycine receptors was primarily achieved through two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus laevis oocytes. This technique allows for the precise measurement of ion channel activity in a controlled environment.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

Objective: To determine the functional effect of this compound on recombinant glycine receptors expressed in Xenopus laevis oocytes.

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after enzymatic treatment with collagenase.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the human α1 subunit of the glycine receptor. Injected oocytes are then incubated to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording:

-

An injected oocyte is placed in a recording chamber and continuously perfused with a saline solution.

-

Two glass microelectrodes, filled with KCl, are inserted into the oocyte. One electrode measures the membrane potential, while the other injects the current required to clamp the membrane potential at a holding potential (typically -60 mV).

-

The agonist, glycine, is applied to the oocyte to elicit a baseline current response mediated by the expressed glycine receptors.

-

-

Compound Application: this compound, at various concentrations, is co-applied with glycine.

-

Data Analysis: The peak current amplitude in the presence of this compound is measured and compared to the baseline current. A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration. The IC₅₀ value is then calculated from this curve using a sigmoidal fitting model.

Signaling Pathways and Visualizations

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Glycine Receptor Signaling Pathway and Inhibition by this compound

The following diagram illustrates the normal activation of a glycine receptor and its inhibition by this compound.

References

- 1. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Gelsevirine: A Potent Inhibitor of TBK1 and IRF3 Phosphorylation in the STING Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine, a natural alkaloid, has emerged as a significant inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune system. This pathway, upon activation by cytosolic DNA, triggers a cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its impact on TBK1 and IRF3 phosphorylation. It includes a summary of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the signaling pathway and experimental workflows.

Introduction

The stimulator of interferon genes (STING) pathway is a key innate immune signaling cascade that detects cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage. Upon activation, STING recruits and activates TBK1, which in turn phosphorylates itself and IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of genes encoding type I interferons (IFNs) and other inflammatory cytokines. Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.

This compound has been identified as a potent inhibitor of this pathway. It acts upstream of TBK1 and IRF3 by directly binding to STING, thereby preventing its activation and the subsequent downstream signaling events.[1] This guide delves into the specifics of this compound's inhibitory effects on TBK1 and IRF3 phosphorylation.

Quantitative Data on this compound's Inhibitory Activity

While direct IC50 values for this compound's inhibition of TBK1 and IRF3 phosphorylation are not yet prominently available in the public literature, its potent inhibitory effect on the downstream consequences of this signaling pathway has been quantified. This compound inhibits the 2'3'-cGAMP-induced expression of Interferon-β (IFN-β), a direct product of IRF3 activation, in a dose-dependent manner.

| Cell Line | Agonist | Measured Endpoint | IC50 Value | Reference |

| Raw264.7 (murine macrophage) | 2'3'-cGAMP (5 µg/ml) | Ifnb1 mRNA expression | 5.365 µM | [1] |

| THP-1 (human monocytic) | 2'3'-cGAMP (5 µg/ml) | IFNB1 mRNA expression | 0.766 µM | [1] |

Furthermore, qualitative data from Western blot analyses demonstrate that this compound dose-dependently suppresses the phosphorylation of TBK1 and reduces the phosphorylation of IRF3 in both cellular and in vivo models.[1] For instance, a concentration of 10 µM this compound has been shown to attenuate the phosphorylation of both TBK1 and IRF3 in Raw264.7 cells stimulated with 2'3'-cGAMP.[1]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of STING. By binding to STING, this compound prevents its dimerization and activation, which is a prerequisite for the recruitment and activation of TBK1. This upstream inhibition effectively blocks the entire downstream signaling cascade, leading to a reduction in the phosphorylation of both TBK1 and IRF3.

Experimental Protocols

The following protocols are based on methodologies cited in the literature for assessing the impact of this compound on TBK1 and IRF3 phosphorylation.[1]

Cell Culture and Treatment

-

Cell Lines:

-

Raw264.7 (murine macrophages)

-

THP-1 (human monocytes) - Differentiated into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA) prior to experiments.

-

-

Culture Conditions:

-

Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

This compound Treatment and STING Activation:

-

Plate cells at a suitable density in 6-well plates.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 6 hours.

-

Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (5 µg/ml), for 3 hours.

-

Western Blotting for Phosphorylated TBK1 and IRF3

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated IRF3 (p-IRF3), total IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Conclusion

This compound represents a promising natural compound for the modulation of the innate immune response. Its ability to potently inhibit the cGAS-STING pathway at the level of STING activation provides a clear mechanism for the observed reduction in TBK1 and IRF3 phosphorylation. The quantitative data on its downstream effects, coupled with the detailed protocols provided, offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in STING-driven inflammatory and autoimmune diseases. Future studies focusing on direct enzymatic assays with purified TBK1 could provide more precise quantitative measures of this compound's inhibitory effects on this key kinase.

References

The Double-Edged Sword of Traditional Medicine: A Technical Guide to the Historical Use of Gelsemium elegans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemium elegans, a highly toxic plant native to Southeast Asia, has a long and complex history in traditional medicine, particularly in China.[1][2] Known colloquially as "heartbreak grass," its potent toxicity necessitated cautious and primarily external application.[1][3] Ancient Chinese medical texts, including the Shennong's Materia Medica Classic and the Compendium of Materia Medica, document its use for a variety of ailments.[1] This technical guide provides an in-depth analysis of the historical and traditional applications of Gelsemium elegans, supported by modern scientific investigations into its phytochemistry, pharmacology, and toxicology. We present quantitative data in structured tables, detail experimental protocols from key studies, and visualize the complex molecular interactions of its constituent alkaloids.

Traditional Applications and Preparations

Historically, Gelsemium elegans was utilized in Traditional Chinese Medicine (TCM) for its purported analgesic, anti-inflammatory, and anti-tumor properties.[4][5] Its primary applications were for treating conditions such as neuropathic pain, rheumatoid arthritis, various skin ulcers, and even certain cancers.[6] Due to its extreme toxicity, internal use was rare and meticulously controlled, with the vast majority of traditional preparations being for external administration.

Traditional preparation methods often involved crushing the fresh plant parts or creating decoctions and tinctures for topical application.[2] These preparations were used to "dispel wind, reduce swelling, remove poison, kill insects, and relieve itching."[1]

Phytochemistry: The Alkaloid Arsenal

The potent biological activity of Gelsemium elegans is attributed to its rich composition of monoterpene indole (B1671886) alkaloids. Over 120 different alkaloids have been isolated from this plant, with the most significant being koumine (B8086292), gelsemine (B155926), and gelsenicine.[7] The concentration of these alkaloids varies significantly between different parts of the plant, with the roots generally containing the highest levels.[7]

Quantitative Analysis of Major Alkaloids

The following table summarizes the quantitative data on the concentration of the three major alkaloids in different parts of Gelsemium elegans and their acute toxicity in mice.

| Alkaloid | Plant Part | Concentration (µg/g) | LD50 (mg/kg, mice) | Citation |

| Koumine | Mature Roots | 249.2 | 100 (i.p.) | [7] |

| Mature Leaves | 272.0 | [7] | ||

| Mature Stems | 149.1 | [7] | ||

| Gelsemine | Mature Roots | Not specified | ~56 (i.p.) | [8] |

| Mature Leaves | Not specified | |||

| Mature Stems | Not specified | |||

| Gelsenicine | Mature Roots | Not specified | ~0.2 (i.p.) | [8] |

| Mature Leaves | Not specified | |||